molecular formula C23H35N3O4S2 B258006 N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B258006
M. Wt: 481.7 g/mol
InChI Key: LFMSEUMCRXFRAN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide (AMPP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it acts as an agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Additionally, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to produce potent analgesic effects in animal models, without causing significant side effects such as respiratory depression or addiction. Moreover, it has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain perception and modulation. Moreover, its antitumor activity makes it a potential candidate for the development of new anticancer drugs. However, the limitations of using N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for research on N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential area of investigation is the development of new pain medications based on its potent analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential applications in cancer therapy. Moreover, the development of more efficient and cost-effective synthesis methods for N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide could facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a novel compound that has shown potential applications in various scientific fields. Its potent analgesic effects and antitumor activity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.

Synthesis Methods

N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of piperidine with 1-azepanecarboxylic acid, followed by the addition of thiol and phenylsulfonyl chloride. The final product is obtained through purification and crystallization. This method has been optimized to yield high purity and high yield of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Moreover, N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has demonstrated antitumor activity and has been investigated as a potential anticancer agent.

properties

Product Name

N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

Molecular Formula

C23H35N3O4S2

Molecular Weight

481.7 g/mol

IUPAC Name

N-[(2S)-1-(azepan-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(benzenesulfonyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H35N3O4S2/c1-31-18-13-21(23(28)25-14-7-2-3-8-15-25)24-22(27)19-11-16-26(17-12-19)32(29,30)20-9-5-4-6-10-20/h4-6,9-10,19,21H,2-3,7-8,11-18H2,1H3,(H,24,27)/t21-/m0/s1

InChI Key

LFMSEUMCRXFRAN-NRFANRHFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

SMILES

CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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